Benzenesulfonamide, 4-methyl-N-4-pentenyl-
Description
Historical Context and Significance of the Sulfonamide Moiety in Chemical Science
The sulfonamide functional group, characterized by a sulfonyl group connected to an amine, is a cornerstone of medicinal chemistry. Its journey began in the early 20th century with the discovery of Prontosil, a sulfonamide-containing dye, which demonstrated remarkable antibacterial activity. It was later found that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide. This discovery, which led to a Nobel Prize for Gerhard Domagk, heralded the first generation of effective systemic antibacterial agents, known as sulfa drugs. These compounds function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov The historical success of sulfa drugs paved the way for the antibiotic revolution and established the sulfonamide moiety as a "privileged scaffold"—a molecular framework that is frequently found in biologically active compounds.
Structural Diversity and Functional Versatility of N-Substituted Sulfonamides
The general structure of a sulfonamide is R-SO₂NR'R'', where the substituents (R, R', and R'') can be widely varied, leading to a vast chemical space with diverse applications. nih.gov While early research focused on antibacterial agents derived from sulfanilamide, subsequent modifications, particularly at the sulfonamide nitrogen (N-substitution), have yielded compounds with a broad spectrum of pharmacological activities. These include diuretics, hypoglycemic agents, and inhibitors for enzymes like carbonic anhydrases and proteases. nih.gov
This functional versatility stems from the physicochemical properties of the sulfonamide group. It is a stable, robust linker that is resistant to hydrolysis and metabolic degradation. Its geometry and ability to act as a hydrogen bond donor and acceptor allow for strong and specific interactions with biological targets. The synthesis of N-substituted sulfonamides is typically straightforward, often involving the reaction of a sulfonyl chloride with a primary or secondary amine, which has contributed to their widespread use in drug discovery and chemical biology. nsf.govnih.gov
Research Focus on Benzenesulfonamide (B165840), 4-methyl-N-4-pentenyl- and Related Analogues
Benzenesulfonamide, 4-methyl-N-4-pentenyl- is a specific N-substituted sulfonamide. While extensive research dedicated solely to this molecule is not widely present in the literature, its structure can be deconstructed into two key components: the p-toluenesulfonyl group (often called a "tosyl" group) and an N-4-pentenyl substituent.
The p-toluenesulfonamide (B41071) (p-TsNH₂) portion is a common building block in organic synthesis, valued for its use in creating derivatives and as a plasticizer and intermediate for dyes and resins. nih.govchemicalbook.com Its chemical properties are well-documented. oecd.orgnist.govnist.gov
The N-4-pentenyl group introduces an alkene functionality. The synthesis of this specific compound would typically be achieved through the reaction of 4-methylbenzenesulfonyl chloride with 4-penten-1-amine (B131514). This is analogous to established methods for creating similar N-substituted sulfonamides, such as N-allyl-4-methylbenzenesulfonamide. nsf.gov Research on related N-alkenyl sulfonamides shows they are valuable synthetic intermediates. The terminal double bond of the pentenyl chain is a reactive handle that can participate in various chemical transformations. For instance, studies on N-pentenyl glycosides have shown the pentenyl group can be selectively modified, for example, through bromination. iupac.org
| Property | Benzenesulfonamide, 4-methyl- (p-Toluenesulfonamide) | Benzenesulfonamide, 4-methyl-N-4-pentenyl- (Target Compound) | N-allyl-N-benzyl-4-methylbenzenesulfonamide (Analogue) |
| Molecular Formula | C₇H₉NO₂S oecd.org | C₁₂H₁₇NO₂S | C₁₇H₁₉NO₂S nsf.gov |
| Molecular Weight | 171.22 g/mol pharmacompass.com | 239.34 g/mol (Calculated) | 301.40 g/mol (Calculated) |
| Key Structural Features | Primary sulfonamide | Secondary sulfonamide with a terminal alkene | Tertiary sulfonamide with allyl and benzyl (B1604629) groups |
| Typical Synthesis | Reaction of p-toluenesulfonyl chloride with ammonia. chemicalbook.com | Reaction of p-toluenesulfonyl chloride with 4-penten-1-amine. (Inferred) | Two-step synthesis: reaction of p-toluenesulfonyl chloride with allylamine, followed by benzylation. nsf.gov |
This table presents known data for the precursor, inferred data for the target compound, and known data for a related analogue to provide context.
Scope and Objectives of Research Directions Pertaining to the Compound Class
The unique structure of Benzenesulfonamide, 4-methyl-N-4-pentenyl- suggests several potential avenues for future research. The primary objectives would be to synthesize the compound and fully characterize its physical and spectroscopic properties. Following this, research could explore its reactivity and potential applications.
Synthetic Intermediate: The terminal double bond in the N-pentenyl chain is a key feature. It could be used in a variety of organic reactions, such as olefin metathesis, hydroboration-oxidation, epoxidation, or polymerization. A particularly interesting avenue is intramolecular cyclization, where the sulfonamide nitrogen or the aromatic ring could potentially react with the double bond under specific conditions to form novel heterocyclic structures.
Biological Activity Screening: Given the broad biological activities of N-substituted sulfonamides, this compound would be a candidate for screening in various assays. Research could investigate its potential as an enzyme inhibitor, for example, against carbonic anhydrase or kinases, which are common targets for sulfonamide-based drugs. nih.gov The lipophilic pentenyl chain could influence how the molecule binds within the active site of a target protein.
Materials Science: The p-toluenesulfonamide backbone is known for its use in resins and plasticizers. nih.gov The presence of the polymerizable pentenyl group suggests that this compound could be investigated as a monomer for the creation of new functional polymers with specific thermal or chemical properties.
Structure
3D Structure
Properties
CAS No. |
81097-24-7 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
4-methyl-N-pent-4-enylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-3-4-5-10-13-16(14,15)12-8-6-11(2)7-9-12/h3,6-9,13H,1,4-5,10H2,2H3 |
InChI Key |
FXIFDAINZMBJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC=C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches
Direct synthesis of benzenesulfonamide (B165840), 4-methyl-N-4-pentenyl- typically involves the reaction of 4-penten-1-amine (B131514) with p-toluenesulfonyl chloride. This approach is a common and well-established method for the formation of sulfonamides.
Sulfonylation of Amines with p-Toluenesulfonyl Chloride
The reaction between 4-penten-1-amine and p-toluenesulfonyl chloride is a classic example of sulfonylation. nuomengchemical.com This method is widely used due to the ready availability of the starting materials and the generally high yields obtained.
The efficiency of the sulfonylation reaction is significantly influenced by the chosen reaction conditions, including the solvent system and temperature. The selection of an appropriate solvent is crucial as it can affect the solubility of the reactants and the rate of reaction. Polar aprotic solvents are often favored in these reactions. allresearchjournal.com The temperature of the reaction can also impact the yield and reaction time; however, many sulfonylation reactions can proceed effectively at room temperature. semanticscholar.orgnih.gov
Below is a table summarizing the general influence of solvent types on the synthesis of sulfonamides.
| Solvent Type | General Effect on Reaction |
| Polar Aprotic (e.g., Dichloromethane, Acetonitrile) | Often provides good solubility for reactants and facilitates the reaction. |
| Polar Protic (e.g., Water, Ethanol) | Can be used, particularly in environmentally benign protocols, but may require pH control. rsc.orgmdpi.com |
| Non-Polar (e.g., Hexane) | Generally less effective due to poor solubility of the reactants. |
This table provides a generalized overview. Specific outcomes can vary based on the exact reactants and other reaction conditions.
As the sulfonylation reaction produces hydrogen chloride (HCl), a base is typically added to the reaction mixture to act as an acid scavenger. nih.gov This is crucial for several reasons. The amine reactant itself is basic and would be protonated by the generated HCl, rendering it non-nucleophilic and halting the reaction. Furthermore, the accumulation of acid can lead to unwanted side reactions.
Pyridine (B92270) is a commonly used organic base for this purpose. nih.gov It effectively neutralizes the HCl as it is formed. Alternatively, inorganic bases such as alkali carbonates, particularly potassium carbonate (K₂CO₃), are also widely employed. researchgate.netijpsonline.com The choice between an organic base like pyridine and an inorganic base like potassium carbonate can depend on the specific requirements of the synthesis, including solubility and ease of removal after the reaction.
Environmentally Benign Synthetic Protocols
In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods. For the synthesis of sulfonamides, this has led to the exploration of aqueous reaction conditions, which minimize the use of volatile and often hazardous organic solvents.
A notable green chemistry approach for the synthesis of sulfonamides, including those with alkenyl groups, involves the use of an aqueous potassium carbonate solution. nsf.gov This method offers several advantages, including reduced environmental impact, often simpler work-up procedures, and potentially shorter reaction times with high yields. nsf.gov In this protocol, the amine is reacted with the sulfonyl chloride in a mixture of an organic solvent like tetrahydrofuran (B95107) and an aqueous solution of potassium carbonate. nsf.gov The potassium carbonate acts as the base to neutralize the in-situ generated HCl. This method has been shown to be effective for a range of amines, leading to high yields of the corresponding sulfonamides. nsf.gov
The following table highlights the advantages of using aqueous potassium carbonate in the synthesis of N-alkenyl sulfonamides.
| Feature | Aqueous Potassium Carbonate Method |
| Solvent | Water and an organic co-solvent (e.g., THF) nsf.gov |
| Base | Potassium Carbonate researchgate.netnsf.gov |
| Environmental Impact | Reduced due to the use of water. rsc.orgcapes.gov.brresearchgate.net |
| Yield | Generally high. nsf.gov |
| Work-up | Often simplified. rsc.orgcapes.gov.br |
One-Pot Synthetic Strategies for N-Alkylated Benzenesulfonamides
One-pot syntheses offer significant advantages in terms of efficiency and reduced waste. A facile and efficient one-pot method for preparing N-alkyl sulfonamides from alcohols has been developed utilizing N-(p-toluenesulfonyl)imidazole (TsIm). acs.org This protocol involves the treatment of a potassium sulfonylamide salt and an alcohol with TsIm and triethylamine (B128534) in refluxing dimethylformamide (DMF), resulting in good to excellent yields of the corresponding N-alkyl sulfonamide. acs.org This methodology is highly efficient for a wide range of structurally diverse primary and secondary alcohols. acs.org
For the synthesis of Benzenesulfonamide, 4-methyl-N-4-pentenyl-, this would entail the reaction of potassium 4-methylbenzenesulfonamide with 4-penten-1-ol (B13828) under the specified conditions.
Derivatization and Functionalization Reactions
The presence of both a sulfonamide nitrogen and a terminal olefin in Benzenesulfonamide, 4-methyl-N-4-pentenyl- allows for a range of derivatization and functionalization reactions.
N-Acylation of Sulfonamides
N-acylation introduces an acyl group onto the sulfonamide nitrogen, a common transformation in medicinal chemistry.
The N-acylation of sulfonamides is commonly achieved by reacting the parent sulfonamide with acyl chlorides or acid anhydrides. chemrevise.org These reactions typically proceed via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of the acylating agent. chemrevise.org While esters are generally less reactive than acid chlorides and anhydrides, they can also be used as acylating agents under certain conditions.
Studies have shown that carboxylic acid anhydrides are often more reactive than carboxylic acid chlorides in the N-acylation of sulfonamides. researchgate.net The reactivity can be influenced by electronic factors; for instance, anhydrides with electron-withdrawing groups may require longer reaction times. researchgate.net
The efficiency of N-acylation can be significantly improved by using catalysts. Lewis acids are particularly effective in activating the acylating agent. Several Lewis acids, including zinc chloride (ZnCl₂), have been found to effectively catalyze the N-acylation of sulfonamides with carboxylic acid anhydrides under solvent-free conditions, producing the N-acyl products in good yields. researchgate.net
Bismuth(III) salts, such as BiCl₃ and Bi(OTf)₃, have also been reported as highly efficient catalysts for the N-acylation of various sulfonamides with both acid anhydrides and chlorides. researchgate.net These reactions proceed rapidly under both heterogeneous and solvent-free conditions, affording the corresponding N-acylsulfonamides in good to excellent yields. researchgate.net
| Catalyst | Acylating Agent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| ZnCl₂ | Carboxylic Acid Anhydrides | Solvent-free | Effective promotion of reaction | researchgate.net |
| BiCl₃ | Acid Anhydrides, Acid Chlorides | Heterogeneous or solvent-free | Rapid reaction, excellent yields | researchgate.net |
| Bi(OTf)₃ | Acid Anhydrides, Acid Chlorides | Heterogeneous or solvent-free | Rapid reaction, excellent yields | researchgate.net |
Olefin Metathesis Reactions
The terminal double bond in the N-4-pentenyl group of Benzenesulfonamide, 4-methyl-N-4-pentenyl- makes it an ideal substrate for olefin metathesis reactions. This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes like the Hoveyda-Grubbs catalysts, allows for a wide range of molecular elaborations. nih.govacs.org
For Benzenesulfonamide, 4-methyl-N-4-pentenyl-, two primary types of olefin metathesis are particularly relevant:
Ring-Closing Metathesis (RCM): If another double bond is present within the molecule, RCM can be used to form a cyclic structure. For the title compound itself, this is not directly applicable without further modification. However, RCM is a common strategy for synthesizing cyclic sulfonamides. beilstein-journals.org
Cross-Metathesis (CM): This involves the reaction of the N-4-pentenyl group with another olefin to create a new, substituted double bond. This methodology allows for the introduction of a wide array of functional groups. Research has demonstrated the successful cross-metathesis of vinyl sulfonamides with various alkene partners, tolerating functionalities such as esters, sulfoxides, carboxylic acids, and basic nitrogen groups. nih.govacs.orgresearchgate.net The reactions typically proceed smoothly, yielding products often as single (E)-isomers. nih.gov For example, reacting Benzenesulfonamide, 4-methyl-N-4-pentenyl- with a functionalized alkene in the presence of a Hoveyda-Grubbs catalyst could lead to novel, more complex sulfonamide derivatives. nih.govacs.org
Ring-Closing Metathesis (RCM) in Synthesis of N-Heterocyclic Compounds
Ring-Closing Metathesis (RCM) is a powerful method for the formation of cyclic compounds, particularly nitrogen heterocycles. wikipedia.org Benzenesulfonamide, 4-methyl-N-4-pentenyl- serves as a precursor for RCM substrates. Following N-allylation to form the corresponding diene, N-allyl-N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide, the molecule can undergo intramolecular cyclization.
This transformation is typically catalyzed by ruthenium-based catalysts, such as Grubbs' second-generation catalyst. The reaction proceeds through the formation of a metallacyclobutane intermediate, leading to the expulsion of ethylene (B1197577) gas and the formation of a cyclic alkene. organic-chemistry.org For the diene derived from Benzenesulfonamide, 4-methyl-N-4-pentenyl-, this reaction yields a seven-membered nitrogen heterocycle. Research has demonstrated that tosyl-protected amines are effective substrates for such cyclizations, leading to the formation of tetrahydropyridines and other related structures. nih.gov Specifically, the RCM of N-allyl-N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide has been shown to produce the corresponding seven-membered ring in good yield. nih.gov
Table 1: RCM of N-allyl-N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide This table is interactive. Users can sort and filter the data.
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) |
|---|
Cross-Metathesis (CM) Applications
Cross-metathesis (CM) is an intermolecular variant of olefin metathesis that allows for the formation of new carbon-carbon double bonds between two different alkene partners. The terminal alkene of Benzenesulfonamide, 4-methyl-N-4-pentenyl- makes it a suitable partner for CM reactions. The sulfonamide group is generally well-tolerated under metathesis conditions. researchgate.net
In a typical CM application, Benzenesulfonamide, 4-methyl-N-4-pentenyl- could be reacted with another olefin in the presence of a ruthenium catalyst. The outcome of the reaction is often governed by the relative reactivity of the olefin partners and the reaction conditions. nih.gov This methodology could be employed to introduce a variety of functional groups at the terminus of the pentenyl chain, thereby elongating the chain and creating more complex molecules for further synthetic transformations.
Intramolecular Cyclization Reactions
The pentenyl side chain of the title compound is primed for various intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures.
Aza-Prins Reaction Mechanisms
The aza-Prins reaction is a cyclization reaction involving a homoallylic amine, such as Benzenesulfonamide, 4-methyl-N-4-pentenyl-, and an aldehyde, typically promoted by a Lewis acid. rsc.org This reaction is a powerful tool for the synthesis of substituted piperidines. researchgate.net
The mechanism commences with the reaction between the sulfonamide and the aldehyde to form an N-tosyl iminium ion intermediate. The Lewis acid, for instance, Indium trichloride, facilitates the formation of this electrophilic species. The pendant pentenyl group then acts as an intramolecular nucleophile, attacking the iminium ion in a 6-endo-trig cyclization. This step forms a six-membered ring and a tertiary carbocation. The reaction is then terminated by the trapping of this carbocation by a nucleophile present in the reaction mixture, such as a chloride ion from the Lewis acid catalyst, to yield the final 4-substituted piperidine (B6355638) product.
Enantioselective Bromoaminocyclization
Enantioselective bromoaminocyclization represents a method for the stereocontrolled synthesis of halogenated nitrogen heterocycles. While direct studies on Benzenesulfonamide, 4-methyl-N-4-pentenyl- are not prevalent, related transformations on similar N-tosyl systems provide significant insight. For instance, the enantioselective 6-endo bromoaminocyclization of 2,4-dienyl N-tosylcarbamates has been successfully achieved using a chiral phosphine (B1218219) oxide-Sc(OTf)₃ complex as the catalyst. rsc.orgnih.gov
This suggests that Benzenesulfonamide, 4-methyl-N-4-pentenyl- could be a viable substrate for a similar transformation. The reaction would likely proceed via the activation of a bromine source (e.g., N-bromosuccinimide) by the chiral Lewis acid catalyst. The tosyl-protected nitrogen would then attack the alkene in an intramolecular fashion, with the stereochemical outcome being directed by the chiral catalyst, leading to the formation of an optically active bromo-substituted piperidine.
Aerobic Palladium-Catalyzed Intramolecular Aza-Wacker Reactions
The intramolecular aza-Wacker reaction is a palladium-catalyzed oxidative cyclization of an unsaturated amine. nih.gov This reaction allows for the formation of nitrogen heterocycles through the nucleophilic attack of the nitrogen atom onto a palladium-activated alkene. nih.gov
In the case of Benzenesulfonamide, 4-methyl-N-4-pentenyl-, the nitrogen of the sulfonamide can act as the internal nucleophile. The reaction is initiated by the coordination of the palladium(II) catalyst to the pentenyl double bond. This is followed by the intramolecular attack of the sulfonamide nitrogen onto the activated alkene (aminopalladation), forming a new carbon-nitrogen bond and a palladium-alkyl intermediate. Subsequent β-hydride elimination regenerates the palladium catalyst and yields the cyclized product, typically a 2-methyl-1-tosylpyrrolidine or a 1-tosyl-2-vinylpyrrolidine, depending on the regioselectivity of the β-hydride elimination. Oxygen often serves as the terminal oxidant in these aerobic processes. nih.gov
C-N Bond Cleavage in Tertiary Sulfonamides
While Benzenesulfonamide, 4-methyl-N-4-pentenyl- is a secondary sulfonamide, it can be readily converted into a tertiary sulfonamide through N-alkylation. The subsequent cleavage of a C-N bond in these resulting tertiary sulfonamides is a synthetically useful transformation.
The cleavage of the N-pentenyl group (or other N-alkyl groups) from the tertiary sulfonamide can be challenging. However, specific methods have been developed for the selective cleavage of C-N bonds in tertiary amines and amides. For example, palladium-catalyzed reactions have been shown to activate C-N bonds in tertiary amines, allowing for further transformations like transamidation. rsc.org In some cases, C(sp³)–N bond cleavage can proceed via an Sₙ1 pathway, favoring the loss of a larger or more stable alkyl group. nih.gov This could potentially allow for the selective removal of a group other than the pentenyl moiety from a suitably designed tertiary sulfonamide derived from the title compound. Another approach involves the use of a Lewis acid to promote the cleavage of an N-CN bond in N-sulfonyl cyanamides, which are accessible from secondary sulfonamides. nih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Benzenesulfonamide, 4-methyl-N-4-pentenyl- |
| N-allyl-N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide |
| Grubbs' second-generation catalyst |
| 1-Tosyl-2,3,4,7-tetrahydro-1H-azepine |
| Indium trichloride |
| 2-Methyl-1-tosylpyrrolidine |
| 1-Tosyl-2-vinylpyrrolidine |
| N-bromosuccinimide |
| Scandium(III) triflate (Sc(OTf)₃) |
Catalytic Systems for Selective Cleavage
The selective cleavage of the Carbon-Nitrogen (C-N) bond in sulfonamides is a critical transformation, often employed as a deprotection strategy in multi-step synthesis. While the N-S bond is robust, the N-pentenyl bond can be targeted under specific catalytic conditions. Research into the cleavage of tertiary sulfonamides has identified several effective catalytic systems that are applicable to N-alkenyl derivatives like Benzenesulfonamide, 4-methyl-N-4-pentenyl-.
One notable catalytic protocol involves the use of Bismuth(III) triflate (Bi(OTf)₃) in 1,2-dichloroethane (B1671644) (DCE). acs.org This system has proven effective for the C–N bond cleavage of tertiary sulfonamides bearing N-aryl/alkyl groups. acs.org The reaction typically proceeds by heating the substrate with a catalytic amount of Bi(OTf)₃. acs.org Although direct studies on the N-4-pentenyl variant are not extensively documented, the methodology's success with various substituted sulfonamides suggests its potential applicability. The conditions are generally mild, which is advantageous for complex molecules with sensitive functional groups. acs.org
Another approach involves ruthenium(II) catalysis. A commercially available ruthenium(II) catalyst, in conjunction with a formic acid/triethylamine (HCOOH/NEt₃) mixture as a hydride source, has been used for the reductive cleavage of N-O bonds in N-alkoxy sulfonamides. rsc.org This system operates under an air atmosphere and demonstrates good functional group tolerance. rsc.org While this method targets an N-O bond, the principles of reductive cleavage using transition metal catalysts could be adapted for the C-N bond of an N-alkenyl sulfonamide, potentially through an initial hydro-metallation or related activation of the pentenyl double bond.
The following table summarizes representative catalytic systems investigated for bond cleavage in related sulfonamide structures.
| Catalyst | Reagents/Solvent | Target Bond | Key Findings | Reference |
| Bi(OTf)₃ | 1,2-dichloroethane (DCE), 85 °C | C–N | Effective for tertiary PMB/DMB-protected sulfonamides; proceeds in high yields. | acs.org |
| Ruthenium(II) complex | HCOOH/NEt₃ | N–O | Efficient reductive cleavage of N-alkoxy sulfonamides to primary sulfonamides. | rsc.org |
Mechanistic Insights into Bond Scission
Understanding the mechanism of bond cleavage is crucial for optimizing reaction conditions and expanding the substrate scope. For the acid-catalyzed cleavage of tertiary sulfonamides, such as with Bi(OTf)₃ which can generate a strong Brønsted acid (triflic acid) in the presence of trace water, the reaction is believed to initiate with protonation. acs.org
There are two likely sites for protonation: the nitrogen atom of the sulfonamide or one of the sulfonyl oxygen atoms. Computational and experimental studies suggest that for C-N bond cleavage to occur, the reaction likely proceeds through an in situ-generated acid. acs.org A control experiment using catalytic triflic acid yielded the cleavage product in a high yield, supporting the hypothesis of a hidden Brønsted acid mechanism. acs.org The presumed pathway involves the protonation of the sulfonamide, followed by the departure of the N-substituent as a carbocation, which is then trapped. In the case of the N-4-pentenyl group, the alkene moiety could be protonated first, leading to an intramolecular cyclization (e.g., a 5-exo-trig cyclization) or direct cleavage.
Theoretical studies on related deamination reactions catalyzed by Lewis acids like B(C₆F₅)₃ with hydrosilanes also provide valuable insights. nih.gov These studies highlight the formation of active intermediates and the role of the catalyst in activating the substrate for C-N bond scission. nih.gov While focused on primary amines, the principles of Lewis acid activation are relevant to understanding the cleavage of N-substituted sulfonamides.
Synthesis of Related Structures for Comparative Studies
To explore structure-activity relationships or to develop new synthetic intermediates, analogs of Benzenesulfonamide, 4-methyl-N-4-pentenyl- are often required. This includes modifying the core structure to introduce different functional groups, such as Schiff bases, or varying the N-substituent.
Schiff Base Derivatives from 4-Methyl-1-benzenesulfonyl Chloride
Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Synthesizing a Schiff base derivative starting from 4-methyl-1-benzenesulfonyl chloride (tosyl chloride) is a multi-step process. A common strategy involves first preparing a sulfonamide that contains a primary amine or an aldehyde, which can then undergo a condensation reaction.
A plausible synthetic route is outlined below:
Synthesis of an Amino-Sulfonamide: Reacting tosyl chloride with a diamine (e.g., p-phenylenediamine) under controlled conditions to achieve mono-sulfonylation, leaving a free amino group.
Schiff Base Formation: The resulting N-(4-aminophenyl)-4-methylbenzenesulfonamide can then be condensed with a suitable aldehyde or ketone (e.g., isovanillin) to form the final Schiff base. nih.gov
Microwave-assisted synthesis has been shown to be an efficient method for preparing Schiff bases, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.net
The following table outlines a general synthetic scheme for producing Schiff base derivatives.
| Step | Starting Materials | Reagents | Product Type | Reference |
| 1 | 4-Methyl-1-benzenesulfonyl chloride, Aromatic diamine | Base (e.g., Na₂CO₃), Water | Amino-functionalized sulfonamide | bioinfopublication.org |
| 2 | Amino-sulfonamide, Aldehyde/Ketone | Microwave irradiation or Reflux | Sulfonamide-containing Schiff base | nih.govresearchgate.net |
Synthesis of Analogs with Varied N-Substituents
The synthesis of benzenesulfonamide analogs with diverse N-substituents is a common practice in medicinal chemistry and materials science. nih.govrsc.org Starting from the parent 4-methylbenzenesulfonamide, a variety of N-substituted derivatives can be prepared.
A primary method involves the N-alkylation or N-acylation of 4-methylbenzenesulfonamide. This is typically achieved by treating the primary sulfonamide with a base, such as sodium hydride (NaH), to form the corresponding sodium salt, followed by reaction with an alkyl or acyl halide. bioinfopublication.org This method allows for the introduction of a wide range of substituents onto the nitrogen atom.
Copper-catalyzed cross-coupling reactions provide another powerful tool for synthesizing N-aryl sulfonamides. For instance, the coupling of a substituted phenyl bromide with 4-methylbenzenesulfonamide can be carried out using a copper(I) iodide (CuI) catalyst with a ligand like L-proline. nih.gov This approach is particularly useful for creating analogs where the nitrogen is attached to an aromatic ring.
The table below details common methods for synthesizing N-substituted analogs.
| Method | Substrates | Catalyst/Reagents | Product Type | Reference |
| N-Alkylation/Acylation | 4-Methylbenzenesulfonamide, Alkyl/Acyl Halide | NaH, DMF | N-Alkyl/Acyl-4-methylbenzenesulfonamide | bioinfopublication.org |
| Copper-Catalyzed Cross-Coupling | 4-Methylbenzenesulfonamide, Aryl Bromide | CuI, L-proline, K₃PO₄, DMSO | N-Aryl-4-methylbenzenesulfonamide | nih.gov |
| Goldberg Amination Reaction | Benzenesulfonamide, Aryl Iodide | Not specified | N-Aryl-benzenesulfonamide | rsc.org |
These synthetic strategies enable the creation of a library of compounds related to Benzenesulfonamide, 4-methyl-N-4-pentenyl-, facilitating comparative studies to understand how different N-substituents influence the chemical and physical properties of the molecule.
Advanced Structural Characterization and Spectroscopic Analysis
Crystallographic Studies
Crystallographic studies are fundamental in elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding a molecule's physical and chemical properties.
Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is the definitive method for determining the molecular structure of a compound. It involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed map of electron density, from which the positions of individual atoms can be determined with high precision.
Without experimental XRD data, the specific conformation and geometry of Benzenesulfonamide (B165840), 4-methyl-N-4-pentenyl- remain undetermined. This includes the spatial arrangement of the tosyl group, the pentenyl chain, and the sulfonamide linkage.
The precise bond lengths and torsion angles are critical parameters that define the molecular structure. This data is typically presented in tabular format based on the refinement of the crystal structure. In the absence of such data, a detailed quantitative analysis is not possible.
Awaiting experimental determination, the expected bond lengths and torsion angles can only be estimated based on related, but not identical, structures. However, such estimations would not meet the standard of a scientifically rigorous analysis for the specified compound.
Table 1: Selected Bond Lengths (Å) No data available.
Table 2: Selected Torsion Angles (°) No data available.
This subsection would typically discuss the dihedral angle between the phenyl ring of the benzenesulfonamide group and any other aromatic rings in the molecule. As Benzenesulfonamide, 4-methyl-N-4-pentenyl- contains only one aromatic ring, this specific analysis is not applicable.
Supramolecular Architecture
The study of supramolecular architecture focuses on how individual molecules are arranged in the crystal lattice, held together by non-covalent interactions.
Sulfonamides are known to form intermolecular hydrogen bonds, typically involving the hydrogen atom of the sulfonamide nitrogen (N-H) and one of the sulfonyl oxygen atoms (S=O). These N—H⋯O interactions are a key feature in the crystal packing of many sulfonamides. Without crystallographic data for Benzenesulfonamide, 4-methyl-N-4-pentenyl-, the presence, nature, and geometry of any such hydrogen bonding networks cannot be confirmed or described.
Table 3: Hydrogen Bond Geometry (Å, °) No data available.
Vibrational Spectroscopy
The FTIR spectrum of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is expected to be characterized by several key absorption bands. The N-H stretching vibration of the sulfonamide group would typically appear as a distinct band in the region of 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group are prominent features in sulfonamides and are anticipated to be found near 1340 cm⁻¹ and 1160 cm⁻¹, respectively. scielo.br
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the methyl and methylene (B1212753) groups would appear just below this value, typically in the 2970-2850 cm⁻¹ range. scielo.org.mx The C=C stretching vibrations within the aromatic rings would likely produce a series of bands in the 1600-1450 cm⁻¹ region. scielo.org.mx
Table 1: Predicted Prominent FTIR Peaks for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3250 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2970-2850 | Aliphatic C-H stretch (methyl, methylene) |
| ~1600-1450 | Aromatic C=C stretch |
| ~1340 | Asymmetric SO₂ stretch |
| ~1160 | Symmetric SO₂ stretch |
The FT-Raman spectrum provides complementary information to the FTIR data. Aromatic ring vibrations, particularly the ring-breathing modes, often give rise to strong signals in Raman spectra. For 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, these would be expected in the 1600-1580 cm⁻¹ range and around 1000 cm⁻¹. scielo.org.mx The S=O stretching modes are also Raman active, though their intensity can vary. scielo.org.mx The C-H stretching vibrations will also be present, mirroring the regions seen in the FTIR spectrum. FT-Raman is particularly useful for observing vibrations of the molecular backbone and non-polar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide provides a detailed map of the different proton environments within the molecule. Based on its structure, a number of distinct signals are predicted. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonamide group and the shielding/deshielding effects of the aromatic rings.
The aromatic protons on the two distinct benzene (B151609) rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. scielo.brrsc.org The four protons on the p-toluenesulfonyl group would likely present as two doublets, due to their ortho and meta positions relative to the sulfonyl group. Similarly, the four protons on the 4-methylbenzyl group would also appear as two doublets.
A key signal would be the proton attached to the nitrogen atom (N-H), which is expected to appear as a singlet or a triplet (if coupled to the adjacent methylene group), likely in the range of δ 5.0-6.0 ppm. scielo.brrsc.org The two protons of the benzylic methylene group (-CH₂-) are diastereotopic and would be expected to produce a doublet around δ 4.0-4.5 ppm. The two methyl groups (-CH₃) would appear as sharp singlets in the upfield region, likely around δ 2.4 ppm. scielo.br
Table 2: Predicted ¹H NMR Data for 4-methyl-N-(4-methylbenzyl)benzenesulfonamide in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 | Doublet | 2H | Protons ortho to SO₂ on the tosyl ring |
| ~7.3 | Doublet | 2H | Protons meta to SO₂ on the tosyl ring |
| ~7.1 | Doublet | 2H | Protons on the 4-methylbenzyl ring |
| ~7.0 | Doublet | 2H | Protons on the 4-methylbenzyl ring |
| ~5.5 | Singlet/Triplet | 1H | N-H proton |
| ~4.2 | Doublet | 2H | Benzylic CH₂ protons |
| ~2.4 | Singlet | 3H | Methyl protons on the tosyl ring |
| ~2.3 | Singlet | 3H | Methyl protons on the 4-methylbenzyl ring |
¹³C NMR Spectral Analysis and Carbon Skeletal Assignments
The ¹³C Nuclear Magnetic Resonance (NMR) spectrum provides invaluable information regarding the carbon framework of a molecule. For Benzenesulfonamide, 4-methyl-N-4-pentenyl-, the spectrum is expected to display distinct signals corresponding to each unique carbon atom in the structure. The chemical shifts (δ) are influenced by the electronic environment of each carbon.
The aromatic carbons of the p-toluenesulfonyl group typically appear in the downfield region of the spectrum (δ 120-150 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing sulfonyl group. The carbon atom attached to the sulfur (C-S) is expected to be the most downfield among the aromatic signals, followed by the carbon bearing the methyl group. The two sets of equivalent aromatic carbons (ortho and meta to the sulfonyl group) will each produce a single signal. The methyl carbon of the tosyl group is characteristically found in the upfield region (around δ 21 ppm).
The N-4-pentenyl side chain carbons will resonate at chemical shifts typical for aliphatic and olefinic carbons. The terminal sp² hybridized carbons of the double bond will be in the range of δ 115-140 ppm. The sp³ hybridized carbons of the pentenyl chain will appear further upfield, with their specific shifts influenced by their proximity to the nitrogen atom and the double bond. The carbon atom directly bonded to the nitrogen (N-CH₂) is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen atom.
Based on known data for similar sulfonamides and alkenyl chains, the predicted ¹³C NMR chemical shifts for Benzenesulfonamide, 4-methyl-N-4-pentenyl- in a deuterated chloroform (B151607) (CDCl₃) solvent are presented in the table below. chemicalbook.comamazonaws.com
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=CH₂ | ~115 |
| C =CH₂ | ~137 |
| N-CH₂-C H₂ | ~30 |
| N-C H₂ | ~43 |
| C H₂-C=C | ~33 |
| C -S (Aromatic) | ~143 |
| C -CH₃ (Aromatic) | ~135 |
| C H (Aromatic, ortho to SO₂) | ~127 |
| C H (Aromatic, meta to SO₂) | ~129 |
| C H₃ (Tosyl) | ~21.5 |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like Benzenesulfonamide, 4-methyl-N-4-pentenyl-, GC-MS analysis would provide its retention time and a mass spectrum corresponding to its electron ionization (EI) fragmentation pattern. The retention time is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). nist.govnih.gov
The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (239.33 g/mol ). achemblock.com The fragmentation pattern would likely involve characteristic losses. A prominent fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzylic C-S bond and rearrangement, which is characteristic of compounds containing a toluene (B28343) moiety. Another expected fragmentation pathway is the cleavage of the S-N bond, leading to fragments corresponding to the p-toluenesulfonyl group (m/z 155) and the N-4-pentenylamino cation. Loss of the pentenyl side chain (C₅H₉, 69 u) from the molecular ion would also be a probable fragmentation.
High-Resolution Mass Spectrometry (HRMS) and Ionization Techniques (e.g., ESI)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. Techniques like Electrospray Ionization (ESI) are soft ionization methods often used in HRMS for polar molecules that might degrade under the high energy of EI. For Benzenesulfonamide, 4-methyl-N-4-pentenyl-, ESI-HRMS would likely show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. amazonaws.com
The precise mass of the most abundant isotope of the protonated molecule [C₁₂H₁₈NO₂S]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.
| Ion | Calculated Exact Mass |
| [C₁₂H₁₇NO₂S]⁺ (M⁺) | 239.0980 |
| [C₁₂H₁₈NO₂S]⁺ ([M+H]⁺) | 240.1053 |
| [C₁₂H₁₇NNaO₂S]⁺ ([M+Na]⁺) | 262.0872 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. In Benzenesulfonamide, 4-methyl-N-4-pentenyl-, the primary chromophore is the p-toluenesulfonyl group. The benzene ring exhibits characteristic π → π* transitions.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption maxima (λ_max) characteristic of a p-substituted benzene ring. Generally, p-toluenesulfonamides exhibit two main absorption bands in the UV region. A strong absorption band is expected around 220-230 nm, and a weaker, broader band around 260-270 nm, which arises from the symmetry-forbidden transitions in the benzene ring that become partially allowed due to the substitution. The N-4-pentenyl group itself does not have significant absorption in the standard UV-Vis range (200-800 nm).
Chromatographic Techniques for Purity and Characterization
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TTC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For Benzenesulfonamide, 4-methyl-N-4-pentenyl-, TLC would be performed on a silica (B1680970) gel plate.
Flash Column Chromatography
Flash column chromatography is a purification technique that utilizes a stationary phase, typically silica gel, and a mobile phase, an organic solvent or a mixture of solvents, to separate components of a mixture based on their differential polarity. This method is widely employed in organic synthesis for the isolation of desired products from reaction mixtures. In the context of Benzenesulfonamide, 4-methyl-N-4-pentenyl-, flash column chromatography serves as a crucial step to obtain the compound in a high state of purity.
Stationary and Mobile Phases
The purification of Benzenesulfonamide, 4-methyl-N-4-pentenyl- by flash column chromatography is typically performed using silica gel as the stationary phase. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A common eluent system for sulfonamides and related compounds is a mixture of a non-polar solvent, such as n-hexane or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). The polarity of the eluent is carefully adjusted to control the elution rate of the compound of interest.
Elution and Monitoring
The separation process involves loading the crude reaction mixture onto the top of the silica gel column and then passing the eluent through the column under moderate pressure. As the solvent mixture moves down the column, the components of the mixture travel at different rates. Less polar compounds have a weaker interaction with the polar silica gel and thus elute faster, while more polar compounds are retained longer on the column.
The progress of the separation is monitored by collecting fractions of the eluate and analyzing them using thin-layer chromatography (TLC). TLC provides a rapid assessment of the composition of each fraction. For Benzenesulfonamide, 4-methyl-N-4-pentenyl-, a common visualization technique for TLC plates is exposure to ultraviolet (UV) light.
Research Findings and Separation Parameters
In a research context, the purification of Benzenesulfonamide, 4-methyl-N-4-pentenyl- was achieved using flash chromatography on silica gel. The specific conditions reported in a study involved the use of a gradient eluent system. The elution was initiated with a mixture of ethyl acetate and n-hexane.
Detailed analysis of the collected fractions via TLC allows for the identification and combination of the fractions containing the pure product. The retention factor (Rf), a key parameter in chromatography, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. For Benzenesulfonamide, 4-methyl-N-4-pentenyl-, a representative Rf value would be determined under specific eluent conditions. For instance, in a mobile phase of 20% ethyl acetate in hexane, a hypothetical Rf might be in the range of 0.3 to 0.5, indicating moderate polarity and good separation from both less polar impurities and more polar starting materials or byproducts.
The following table summarizes typical parameters used in the flash column chromatography of sulfonamides, which are applicable to Benzenesulfonamide, 4-methyl-N-4-pentenyl-.
| Parameter | Description | Typical Value/System |
| Stationary Phase | The solid adsorbent material used in the column. | Silica Gel (230-400 mesh) |
| Mobile Phase | The solvent system used to elute the compounds. | Ethyl acetate/n-Hexane |
| Elution Mode | The method of changing the mobile phase composition. | Gradient or Isocratic |
| Detection Method | The technique used to monitor the column effluent. | Thin-Layer Chromatography (TLC) |
| Visualization | The method to see the spots on the TLC plate. | UV light (254 nm) |
Once the fractions containing the pure Benzenesulfonamide, 4-methyl-N-4-pentenyl- are identified, they are combined, and the solvent is removed, typically by rotary evaporation, to yield the purified compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a mathematical framework to describe the electronic structure and energy of molecules. These calculations are instrumental in predicting a wide array of molecular properties, from geometric parameters to spectroscopic signatures.
Density Functional Theory (DFT) is a widely employed computational method that determines the electronic structure of a many-body system by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like Benzenesulfonamide (B165840), 4-methyl-N-4-pentenyl-. The selection of the appropriate functional is crucial in DFT calculations as it approximates the exchange-correlation energy, a key component of the total electronic energy.
The accuracy of DFT calculations is also contingent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. A commonly utilized combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory. The 6-31G(d,p) basis set is a split-valence basis set that provides a flexible description of the electron distribution. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonding and non-covalent interactions.
Prior to analyzing the electronic properties, the molecular geometry of Benzenesulfonamide, 4-methyl-N-4-pentenyl- must be optimized to find the lowest energy conformation on the potential energy surface. This process involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule. The optimization is typically performed using the selected DFT method and basis set. The resulting optimized geometry corresponds to a stable structure of the molecule and provides key information such as bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters of Benzenesulfonamide, 4-methyl-N-4-pentenyl-
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | S-N | 1.65 Å |
| Bond Length | S=O | 1.45 Å |
| Bond Length | C=C (pentenyl) | 1.34 Å |
| Bond Angle | O-S-O | 120.5° |
| Bond Angle | C-S-N | 107.8° |
| Dihedral Angle | C-S-N-C | -65.2° |
Note: The data in this table is illustrative and represents typical values for similar sulfonamide structures. Actual values would be obtained from a full DFT calculation.
Electronic Structure Analysis
With the optimized molecular geometry, the electronic structure can be analyzed to understand the reactivity and charge distribution within Benzenesulfonamide, 4-methyl-N-4-pentenyl-.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Illustrative Frontier Orbital Energies for Benzenesulfonamide, 4-methyl-N-4-pentenyl-
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: The data in this table is for illustrative purposes. The actual energies would be determined from the output of the DFT calculation.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red colors typically represent regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue colors indicate regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow colors represent regions of neutral or intermediate potential. The MEP map for Benzenesulfonamide, 4-methyl-N-4-pentenyl- would reveal the most likely sites for intermolecular interactions and chemical reactions. For instance, the oxygen atoms of the sulfonyl group are expected to be regions of high negative potential, while the hydrogen atom attached to the nitrogen is likely to be a site of positive potential. walisongo.ac.id
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in drug discovery for predicting how a potential drug molecule (ligand) might interact with a biological target, typically a protein or nucleic acid.
For benzenesulfonamide derivatives, a primary and well-studied biomolecular target is carbonic anhydrase (CA). nih.gov Studies on various N-substituted benzenesulfonamides have shown that the sulfonamide group is crucial for binding to the zinc ion within the active site of CA enzymes. nih.govnih.gov The orientation of the rest of the molecule, including moieties analogous to the 4-methylphenyl and N-4-pentenyl groups, dictates the specificity and affinity for different CA isoforms. nih.gov
For instance, molecular docking studies on a series of N-substituted-β-D-glucosamine derivatives incorporating benzenesulfonamides predicted their binding modes within human carbonic anhydrase IX (CA IX), a target in cancer therapy. nih.gov These studies help in rationalizing the observed inhibitory activities and guide the design of more potent and selective inhibitors. nih.gov
Another significant biomolecular target for some sulfonamide derivatives is DNA. Molecular docking has been employed to study the interaction of N-substituted benzenesulfonamides with DNA, revealing that these compounds tend to bind in the minor groove. nih.gov The specific interactions are often hydrogen bonds between the oxygen atoms of the sulfonamide group and nucleotides like deoxyguanosine. nih.gov
Table 1: Predicted Binding Modes of Representative Benzenesulfonamide Derivatives with Biomolecular Targets
| Derivative Class | Biomolecular Target | Predicted Binding Site | Key Interacting Moieties |
| N-Substituted Benzenesulfonamides | Carbonic Anhydrase (CA) | Active Site (Zinc ion) | Sulfonamide group |
| N-Substituted Benzenesulfonamides | DNA | Minor Groove | Sulfonamide oxygen atoms |
| Fluorinated Benzenesulfonamides | Amyloid-β Peptide | Aggregation interface | Benzenesulfonamide, hydrophobic substituent |
This table is illustrative and based on findings for various benzenesulfonamide derivatives, not specifically Benzenesulfonamide, 4-methyl-N-4-pentenyl-.
The elucidation of active-site interactions provides a detailed picture of the non-covalent forces that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
In the context of carbonic anhydrase inhibitors, the sulfonamide moiety's interaction with the active site zinc ion is paramount. Beyond this, the substituents on the benzene (B151609) ring and the nitrogen atom play a crucial role in forming additional contacts with amino acid residues in the active site. For example, in studies of benzenesulfonamide-based inhibitors with CA II and a CA IX mimic, residues at positions 92 and 131 were found to be critical in determining the binding orientation and affinity. nih.gov The "tail" of the inhibitor, which would be analogous to the N-4-pentenyl group, can modulate isoform specificity by interacting with different residues lining the hydrophobic pocket of the active site. nih.gov
Similarly, for DNA-binding sulfonamides, docking studies have identified specific hydrogen bonding contacts. For example, interactions can occur between the sulfonamide's oxygen atoms and the guanine (B1146940) bases within the DNA minor groove, contributing to the stability of the complex. nih.gov
Table 2: Examples of Predicted Active-Site Interactions for Benzenesulfonamide Analogs
| Target Protein | Interacting Residues (Example) | Type of Interaction | Reference Compound Class |
| Carbonic Anhydrase II | Thr199, Thr200, Zn²⁺ | Hydrogen Bonding, Metal Coordination | Benzenesulfonamides |
| Carbonic Anhydrase IX | Val131, Leu198 | Hydrophobic Interactions | Benzenesulfonamides |
| DNA | Deoxyguanosine (DG10, DG16) | Hydrogen Bonding | N-propargyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzenesulfonamide |
This table presents examples from studies on benzenesulfonamide analogs to illustrate the nature of active-site interactions. nih.govnih.gov
In Silico Prediction of Biological Activity Profiles
In silico methods are increasingly used to predict the biological activity profiles of chemical compounds before they are synthesized and tested in the lab. nih.gov These predictions are based on the principle that similar chemical structures are likely to have similar biological activities. nih.gov Various computational models, including quantitative structure-activity relationship (QSAR) models, are developed from large datasets of known active and inactive compounds. nih.gov
For benzenesulfonamide derivatives, in silico predictions can suggest a wide range of potential activities. The parent compound, p-toluenesulfonamide (B41071), has shown potential antineoplastic activity. nih.govnih.gov Derivatives of this scaffold are known to possess a broad spectrum of biological effects, including antimicrobial and anticancer activities. nih.gov
Table 3: Illustrative In Silico Predicted Properties for Benzenesulfonamide-like Structures
| Predicted Property | Method | Predicted Outcome for Analogs | Relevance |
| Oral Bioavailability | Rule-based filters (e.g., Lipinski's Rule of Five) | Generally favorable for many small molecule sulfonamides | Drug-likeness |
| Membrane Permeability | TPSA Calculation | Varies with substitution; can be tailored for target selectivity | Drug distribution |
| Biological Activity | QSAR, Network-based models | Potential for anticancer, antimicrobial, anti-inflammatory activity | Therapeutic potential |
| Toxicity | Predictive models | Generally low for p-toluenesulfonamide; dependent on specific substitutions | Safety assessment |
This table is a generalized representation based on in silico studies of various benzenesulfonamide derivatives. nih.govnih.govnih.gov
Biochemical and Pharmacological Research Non Clinical Focus
Enzyme Inhibition Studies
The sulfonamide group is a well-established zinc-binding group (ZBG), which allows compounds containing this feature to interact with and inhibit various metalloenzymes. Research has explored the inhibitory potential of benzenesulfonamide (B165840) derivatives against several classes of enzymes.
Benzenesulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com The primary sulfonamide moiety is crucial for this activity, coordinating to the catalytic Zn(II) ion within the enzyme's active site. mdpi.comnih.gov Various isoforms of human carbonic anhydrase (hCA) exist, including cytosolic (e.g., hCA I, hCA II), mitochondrial (hCA VA, hCA VB), and tumor-associated transmembrane isoforms (hCA IX, hCA XII). nih.govnih.gov The inhibitory activity of benzenesulfonamide derivatives has been evaluated against many of these isoforms. nih.gov
Achieving selective inhibition of specific CA isoforms is a primary goal in drug design to target particular physiological processes while minimizing off-target effects. The "tail approach" is a key chemical strategy employed to enhance isoform selectivity. nih.gov This involves modifying the benzenesulfonamide scaffold with various substituents (tails) that can extend into and interact with less conserved regions of the enzyme's active site. nih.gov
The nature, orientation, and flexibility of these tail moieties have a profound impact on the inhibitory potency and selectivity profile of the sulfonamide. nih.gov For instance, studies have shown that the presence of flexible linkers and polar groups within the tail can significantly influence inhibition across different CA isoforms. nih.gov Research on a series of N-aryl-β-alanine derivatives and diazobenzenesulfonamides revealed that the former generally showed a better affinity for the hCA II isoform, whereas the latter possessed nanomolar affinities for the hCA I isozyme. mdpi.com This highlights how modifications to the substituent attached to the benzenesulfonamide core can tune isoform selectivity. In one study, an aliphatic-tailed derivative showed a good inhibitory profile against hCA II. nih.gov
Table 1: Inhibition Constants (Kᵢ) of Selected Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms
| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4-phenylacetamidomethyl-benzenesulfonamide | 75 | 54 | 136 | 212 |
| Derivative 4a (Aryl-substituted via click chemistry) | 41.5 | 30.1 | 1.5 | 0.8 |
| Derivative 5a (Aryl-substituted via click chemistry) | 65.3 | 44.8 | 2.1 | 1.1 |
Data sourced from studies on benzenesulfonamide derivatives. nih.govnih.gov
The binding of benzenesulfonamide inhibitors to the carbonic anhydrase active site is a well-characterized interaction. The primary binding event involves the coordination of the deprotonated sulfonamide group to the tetrahedral Zn(II) ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion. mdpi.comnih.gov
The glyoxalase system, comprising the enzymes Glyoxalase I (Glx-I) and Glyoxalase II, is a cellular defense mechanism that detoxifies harmful metabolites, particularly methylglyoxal (B44143) (MG). nih.gov Cancer cells often overexpress Glx-I, making it an attractive target for anticancer therapy, as its inhibition leads to the accumulation of cytotoxic MG, ultimately inducing apoptosis. nih.govnih.gov
In an effort to discover novel Glx-I inhibitors, a series of 1,4-benzenesulfonamide derivatives were designed, synthesized, and evaluated. nih.gov Structure-activity relationship (SAR) studies identified several compounds with potent inhibitory activity. nih.gov Docking studies were performed to elucidate the binding mode of the most active compounds within the Glx-I active site, providing a structural basis for their inhibitory function. nih.gov
Table 2: In Vitro Inhibitory Activity of Selected Benzenesulfonamide Derivatives Against Human Glyoxalase I (Glx-I)
| Compound | Structure | IC₅₀ (µM) |
| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) | Azo-linked benzoic acid derivative | 0.39 |
| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (28) | Azo-linked hydroxyquinoline derivative | 1.36 |
Data sourced from a study on 1,4-benzenesulfonamide derivatives. nih.gov
While direct studies on the inhibition of skeletal myosin II S1 ATPase by "Benzenesulfonamide, 4-methyl-N-4-pentenyl-" are not prominent, research into related sulfonamide structures has explored the inhibition of ATP production in cancer cells. A library of N-(1H-indol-ylmethyl)benzenesulfonamide and N-(1H-indol-5-ylmethyl)benzenesulfonamide analogs was synthesized and evaluated for its effect on the metabolic processes of pancreatic cancer. nih.gov
Several of these compounds were identified as cytotoxic, and further investigation in glucose-deprived conditions suggested a potential role as inhibitors of oxidative phosphorylation (OXPHOS), a primary pathway for ATP production. nih.gov A rapid assay identified multiple compounds as hits at a 3 µM concentration, and four compounds displayed IC₅₀ values below 1 µM against one or more pancreatic cancer cell lines in the absence of glucose, implicating the inhibition of ATP synthesis as a mechanism of action. nih.gov
γ-Secretase is an intramembrane-cleaving protease complex involved in the processing of the amyloid precursor protein (APP). nih.gov Its activity is linked to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Consequently, γ-secretase is a significant therapeutic target. nih.gov
Sulfonamide-containing compounds have been developed as γ-secretase inhibitors. One of the first such inhibitors to enter clinical development was BMS-299897, a sulfonamide derivative. nih.gov Further research has focused on developing other sulfonamide-based inhibitors, including a series of nitrogen-appended N-alkylsulfonamides. nih.gov The synthesis and evaluation of these compounds demonstrated γ-secretase inhibition, and two compounds from this series were shown to inhibit the production of Aβ in the brains of transgenic mice. nih.gov These studies underscore the utility of the sulfonamide scaffold in designing inhibitors for complex intramembrane proteases like γ-secretase.
Receptor Antagonism/Agonism
Kappa Opioid Receptor (KOR) Antagonist Research
There are no available studies investigating the activity of Benzenesulfonamide, 4-methyl-N-4-pentenyl- as a Kappa Opioid Receptor antagonist.
Investigation of Angiotensin II AT1 and Endothelin ETA Receptors Inhibition
No research has been published regarding the inhibitory effects of Benzenesulfonamide, 4-methyl-N-4-pentenyl- on Angiotensin II AT1 or Endothelin ETA receptors.
Antimicrobial Research
Antibacterial Activity Studies
There is no documented research on the antibacterial properties of Benzenesulfonamide, 4-methyl-N-4-pentenyl-.
Antifungal Activity Research
No studies have been found that investigate the antifungal activity of Benzenesulfonamide, 4-methyl-N-4-pentenyl-.
Anticancer/Antitumor Research
There is no published literature on the potential anticancer or antitumor activities of Benzenesulfonamide, 4-methyl-N-4-pentenyl-.
Enzyme Targets in Cancer Pathways
The anticancer potential of benzenesulfonamide derivatives stems from their ability to interact with and inhibit specific enzymes that are crucial for the growth and survival of cancer cells.
One of the key targets for a class of benzenesulfonamide derivatives is tubulin . A series of these compounds demonstrated significant anti-proliferative activity by interacting with tubulin and inhibiting its polymerization. nih.gov Tubulin is a critical component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis.
Another important enzyme target is carbonic anhydrase (CA) , particularly the tumor-associated isoform hCA IX . nih.gov This enzyme is overexpressed in many hypoxic solid tumors and plays a vital role in tumor cell survival and metastasis by regulating pH. nih.gov Certain benzenesulfonamide derivatives have been designed and synthesized to act as potent inhibitors of hCA IX. nih.gov For instance, in one study, the insertion of 1,3,5-triazines as cyclic linkers in benzenesulfonamide structures enhanced their hCA IX inhibitory activity. nih.gov
The tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases has also been identified as a potential target for benzenesulfonamide analogs in the treatment of glioblastoma. nih.gov These derivatives have been investigated for their inhibitory activities in TrkA overexpressing cells. nih.gov
Furthermore, some benzenesulfonamide derivatives have been shown to inhibit β-catenin , a key component of the Wnt signaling pathway, which is often dysregulated in cancer. nih.gov Novel N-(heterocyclylphenyl)benzenesulfonamides have been synthesized and shown to significantly inhibit Wnt-dependent transcription and the proliferation of cancer cells. nih.gov
Mechanistic Investigations of Antitumor Activity
The antitumor activity of benzenesulfonamide derivatives is achieved through various cellular mechanisms.
A primary mechanism is the induction of apoptosis , or programmed cell death. For example, para-toluenesulfonamide (PTS) has been shown to induce cancer cell death by activating both apoptosis and necrosis. pharmacompass.com Morphological changes associated with apoptosis, such as cellular shrinkage and nuclear condensation, have been observed in cancer cells treated with PTS. pharmacompass.com Similarly, certain benzenesulfonamide derivatives that target tubulin also induce apoptosis. nih.gov Another study found that a specific benzenesulfonamide analog induced apoptosis in breast cancer cells, as indicated by an increase in the levels of cleaved caspases 3 and 9. nih.gov
In addition to apoptosis, some benzenesulfonamide derivatives exert their antitumor effects by arresting the cell cycle . One compound was found to arrest the cell cycle of breast cancer cells in the G0-G1 and S phases. nih.gov
Another investigated mechanism is the disruption of lysosomal stability . PTS has been observed to accumulate selectively in cancer cells and may induce cell death by increasing lysosomal membrane permeabilization. pharmacompass.com
Furthermore, some benzenesulfonamide compounds have been shown to inhibit cancer cell invasion . pharmacompass.com Preclinical studies on a specific derivative demonstrated a curative effect against hepatocellular carcinoma and pancreatic cancer in rats, supported by immunohistochemical and pathological examinations which revealed significant improvement in liver and pancreatic tissues after treatment. benthamscience.comresearchgate.net
The table below summarizes the enzyme targets and mechanistic actions of various benzenesulfonamide derivatives discussed in this article.
| Derivative Class/Compound | Enzyme Target(s) | Mechanism(s) of Antitumor Activity |
| General Benzenesulfonamide Derivatives | Tubulin nih.gov | Inhibition of tubulin polymerization, Induction of apoptosis nih.gov |
| Benzenesulfonamides with cyclic linkers | Carbonic Anhydrase IX (hCA IX) nih.gov | Inhibition of hCA IX, Induction of apoptosis, Cell cycle arrest nih.gov |
| Benzenesulfonamide Analogs | Tropomyosin receptor kinase A (TrkA) nih.gov | Inhibition of TrkA nih.gov |
| N-(heterocyclylphenyl)benzenesulfonamides | β-catenin nih.gov | Inhibition of Wnt-dependent transcription nih.gov |
| para-toluenesulfonamide (PTS) | Not specified | Induction of apoptosis and necrosis, Disruption of lysosomal stability, Inhibition of cell invasion pharmacompass.com |
| 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide | Not specified | Curative effects in preclinical models of liver and pancreatic cancer benthamscience.comresearchgate.net |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Pathways for Enhanced Efficiency
The classical synthesis of N-substituted sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov For Benzenesulfonamide (B165840), 4-methyl-N-4-pentenyl-, this would typically involve the reaction of p-toluenesulfonyl chloride with 4-penten-1-amine (B131514). While effective, future research should focus on developing more efficient, sustainable, and scalable synthetic routes.
Key areas for investigation include:
Catalytic C-H Amination: Direct C-H amination reactions represent a more atom-economical approach, potentially bypassing the need for pre-functionalized starting materials. Research into transition-metal catalyzed C-H amination of pentenyl-containing substrates with a sulfonamide nitrogen source could lead to a more streamlined synthesis.
Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages in terms of reaction control, safety, and scalability. Developing a flow-based synthesis for Benzenesulfonamide, 4-methyl-N-4-pentenyl- could lead to higher yields and purity while minimizing reaction times and waste.
Biocatalysis: The use of enzymes, such as engineered cytochrome P450s or aminotransferases, could provide a highly selective and environmentally benign method for the synthesis of this compound or its key intermediates.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Classical Synthesis | Well-established, reliable | Use of stoichiometric reagents, potential for side reactions |
| Catalytic C-H Amination | High atom economy, reduced steps | Catalyst cost and sensitivity, regioselectivity control |
| Flow Chemistry | Enhanced control, scalability, safety | Initial setup cost, potential for clogging |
| Biocatalysis | High selectivity, mild conditions | Enzyme stability and availability, substrate scope |
Exploration of New Biological Targets and Pathways
While the parent benzenesulfonamide scaffold is known to target enzymes like carbonic anhydrases, the N-4-pentenyl group introduces unique structural and electronic features that could lead to interactions with novel biological targets. mdpi.com Future research should aim to identify and validate these new targets.
Promising research directions include:
Affinity-Based Proteomics: Utilizing a tagged version of Benzenesulfonamide, 4-methyl-N-4-pentenyl- as a probe in affinity-based proteomic studies could help identify its direct binding partners within the cellular proteome.
Phenotypic Screening: High-throughput phenotypic screening of diverse cell lines can uncover unexpected biological activities and provide clues to the compound's mechanism of action.
Targeting Enzymes with Allosteric Pockets: The flexible pentenyl chain may be well-suited to interact with allosteric sites on enzymes, offering a potential mechanism for modulating protein function in ways that are distinct from traditional active-site inhibitors.
Advanced Structure-Based Drug Design Initiatives
A detailed understanding of how Benzenesulfonamide, 4-methyl-N-4-pentenyl- interacts with its biological targets at the molecular level is crucial for designing more potent and selective analogs. Advanced structure-based drug design initiatives will be central to this effort.
Key methodologies to be employed are:
X-ray Crystallography and Cryo-EM: Obtaining high-resolution crystal or cryo-electron microscopy structures of the compound in complex with its target protein(s) will provide invaluable insights into the binding mode and key intermolecular interactions.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a focused library of analogs will help to elucidate the structure-activity relationships. Modifications could include altering the length and saturation of the alkenyl chain, as well as exploring different substitution patterns on the benzenesulfonamide core.
Table 2: Proposed Analogs for SAR Studies
| Analog | Rationale for Synthesis |
|---|---|
| Benzenesulfonamide, 4-methyl-N-3-butenyl- | Investigate the effect of chain length on activity. |
| Benzenesulfonamide, 4-methyl-N-5-hexenyl- | Investigate the effect of chain length on activity. |
| Benzenesulfonamide, 4-methyl-N-pentyl- | Determine the importance of the double bond for activity. |
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational and experimental approaches can significantly accelerate the drug discovery process. A rational design strategy for novel analogs of Benzenesulfonamide, 4-methyl-N-4-pentenyl- should leverage this integration.
Future efforts should focus on:
Molecular Docking and Dynamics Simulations: In silico docking studies can predict the binding poses of the compound and its analogs within the active or allosteric sites of potential target proteins. Molecular dynamics simulations can then be used to assess the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of analogs with their biological activity, QSAR models can be developed to predict the potency of new, unsynthesized compounds.
Virtual Screening: Once a validated biological target is identified, large virtual libraries of compounds can be screened computationally to identify other potential hits with diverse scaffolds but similar predicted binding modes.
By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of Benzenesulfonamide, 4-methyl-N-4-pentenyl- and pave the way for the development of a new generation of sulfonamide-based medicines.
Q & A
Q. What synthetic strategies are recommended for preparing 4-methyl-N-4-pentenyl-benzenesulfonamide?
- Methodological Answer :
- Nucleophilic Substitution : React 4-methylbenzenesulfonyl chloride with 4-pentenylamine under basic conditions (e.g., NaOH or EtN) in anhydrous THF or DCM. Monitor progress via TLC (chloroform:methanol, 9:1) .
- Coupling Reactions : Utilize Cu(I)-catalyzed click chemistry for introducing functionalized alkenyl groups, as demonstrated in benzenesulfonamide-triazole hybrids (e.g., azide-alkyne cycloaddition) .
- Purification : Isolate crude product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) .
Q. How should spectroscopic and crystallographic techniques be applied to characterize this compound?
- Methodological Answer :
- NMR Analysis : Assign peaks using H and C NMR (DMSO- or CDCl). Key signals: aromatic protons (δ 7.2–7.8 ppm), sulfonamide NH (δ ~10 ppm), and pentenyl protons (δ 5.0–5.8 ppm) .
- X-ray Crystallography : Use SHELXL for refinement and WinGX/ORTEP-3 for structure visualization. Validate geometry with PLATON to detect torsional anomalies .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~280–300 m/z) .
Q. What solvent systems and purification methods optimize yield and purity?
- Methodological Answer :
Advanced Research Questions
Q. How can computational docking elucidate the biological targets of 4-methyl-N-4-pentenyl-benzenesulfonamide?
- Methodological Answer :
Q. How to resolve contradictions in crystallographic data during structure refinement?
Q. What strategies validate the compound’s mechanism in enzyme inhibition assays?
- Methodological Answer :
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Monitoring | Yield Optimization |
|---|---|---|---|
| Sulfonylation | 4-Pentenylamine, DCM, 0°C → RT, 12h | TLC (R ~0.3) | Use 1.5 eq. sulfonyl chloride |
| Purification | Ethanol recrystallization | HPLC (C18, 70:30 HO:MeCN) | Slow cooling to 4°C |
Q. Table 2. Crystallographic Validation Metrics
| Parameter | Target Range | Anomaly Resolution |
|---|---|---|
| R | <0.05 | Re-integrate data |
| Δρ (max/min) | ±0.5 eÅ | Check for missed H-bonds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
